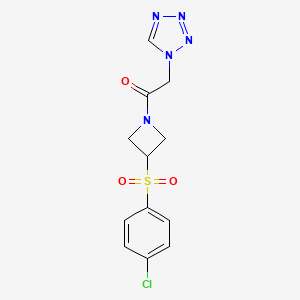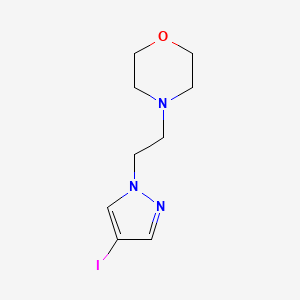
1-(2-oxoindolin-5-yl)-3-(tetrahydro-2H-pyran-4-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-oxoindolin-5-yl)-3-(tetrahydro-2H-pyran-4-yl)urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as THPU and is synthesized through a well-established method.
Scientific Research Applications
Crystal Structure Analysis
- The study of crystal structures is a common application in scientific research for compounds like "1-(2-oxoindolin-5-yl)-3-(tetrahydro-2H-pyran-4-yl)urea." For example, the crystal structure of azimsulfuron, a related compound, was analyzed, highlighting the importance of understanding molecular geometries for applications in herbicide development and environmental studies (Youngeun Jeon et al., 2015).
Synthesis and Catalysis
- Research on the synthesis of diverse and functionalized heterocyclic scaffolds often utilizes compounds with urea functionalities. These studies are crucial for pharmaceutical applications, demonstrating the role of such compounds in facilitating efficient, eco-friendly chemical reactions (G. Brahmachari & B. Banerjee, 2014).
Medicinal Chemistry
- The development of new medicinal compounds often involves the synthesis and testing of urea derivatives. Research into the synthesis of asymmetric bis-isatin derivatives containing urea/thiourea moiety highlights the potential for discovering new drugs with antioxidant properties, showcasing the broad applicability of such compounds in drug discovery (Hasan Yakan et al., 2021).
Photoluminescent Properties
- Some research focuses on the synthesis of compounds with photoluminescent properties, which could have applications in materials science, such as the development of new types of sensors or display technologies. The study on rhodium-catalyzed reactions to synthesize 5H-pyrazino[2,3-b]indoles with strong photoluminescence is an example of how compounds with urea functionalities can contribute to advancements in materials science (Hualong Ding et al., 2017).
properties
IUPAC Name |
1-(oxan-4-yl)-3-(2-oxo-1,3-dihydroindol-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c18-13-8-9-7-11(1-2-12(9)17-13)16-14(19)15-10-3-5-20-6-4-10/h1-2,7,10H,3-6,8H2,(H,17,18)(H2,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQPLRXJAHTREN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=O)NC2=CC3=C(C=C2)NC(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-oxoindolin-5-yl)-3-(tetrahydro-2H-pyran-4-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-tert-butyl-N-[2-(morpholin-4-yl)ethyl]-2-oxopyrrolidine-3-carboxamide](/img/structure/B2982895.png)



![3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2982901.png)

![3-acetamido-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B2982906.png)

![N-(3,4-dichlorophenyl)-2-(4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2982909.png)
![N-(5-(furan-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2982912.png)